
2,2-Dichloroethyl dipropan-2-yl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloroethyl dipropan-2-yl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a phosphate group bonded to a 2,2-dichloroethyl group and two propan-2-yl groups. Its chemical formula is C8H16Cl2O4P, and it is often used in research and industrial applications due to its reactivity and functional properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethyl dipropan-2-yl phosphate typically involves the reaction of 2,2-dichloroethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with isopropanol to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,2-Dichloroethyl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, chlorinated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
科学的研究の応用
2,2-Dichloroethyl dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is utilized in the production of pesticides, flame retardants, and plasticizers.
作用機序
The mechanism of action of 2,2-Dichloroethyl dipropan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells. Additionally, the compound may interact with other cellular pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate): Similar in structure but with different alkyl groups.
Chlorpyrifos (O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate): Another organophosphate with distinct functional groups.
Malathion (O,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate): Differing in its sulfur-containing groups.
Uniqueness
2,2-Dichloroethyl dipropan-2-yl phosphate is unique due to its specific combination of chlorine and isopropyl groups, which confer distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
183997-41-3 |
|---|---|
分子式 |
C8H17Cl2O4P |
分子量 |
279.09 g/mol |
IUPAC名 |
2,2-dichloroethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H17Cl2O4P/c1-6(2)13-15(11,14-7(3)4)12-5-8(9)10/h6-8H,5H2,1-4H3 |
InChIキー |
IEECFZWXTQWNKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(OCC(Cl)Cl)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


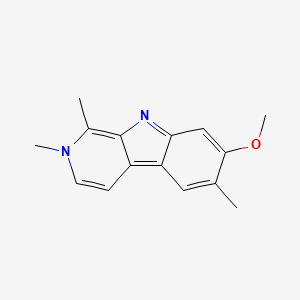

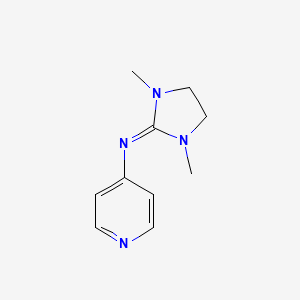
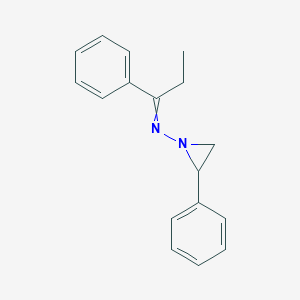
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
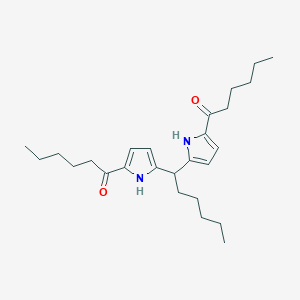
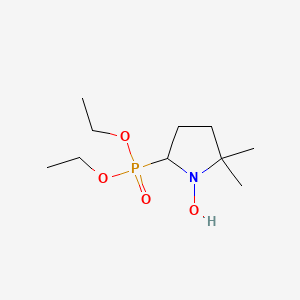
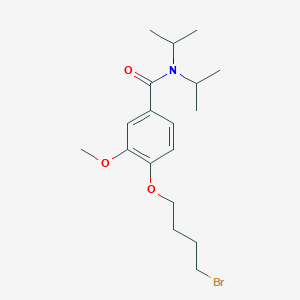
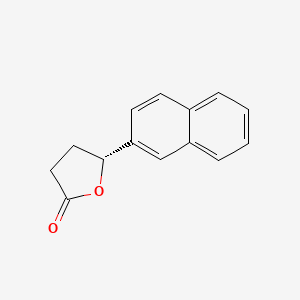

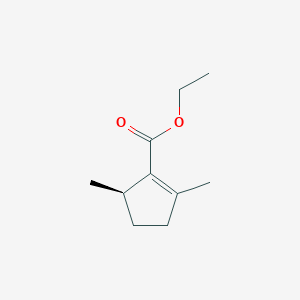
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
